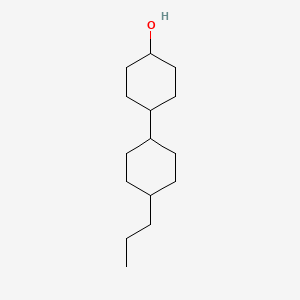

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-propylcyclohexyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXWFFHIZJDOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002939 | |

| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87144-93-2, 82832-72-2 | |

| Record name | 4′-Propyl[1,1′-bicyclohexyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87144-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-propyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS: 82832-72-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a key organic intermediate primarily utilized in the synthesis of high-performance liquid crystal materials.[1][2] Its rigid bicyclohexyl core structure, combined with the terminal propyl and hydroxyl groups, provides a molecular architecture that is fundamental to creating the mesogenic properties required for advanced display technologies.[2][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis methodologies, safety data, and its role in the fabrication of liquid crystal displays. While this compound is not associated with biological signaling pathways, a logical workflow of its synthesis and application is presented.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. It is typically a white to pale yellow crystalline powder or solid.[4][5][6] Purity levels for commercial grades are generally high, often exceeding 98-99.5% as determined by gas chromatography.[4][7]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 82832-72-2 | [4][8] |

| Molecular Formula | C15H28O | [8] |

| Molecular Weight | 224.38 g/mol | [8] |

| Appearance | White to light yellow powder/crystal | [4][5] |

| Melting Point | 122.0 - 126.0 °C | [4] |

| Purity (GC) | >98.0% | [4] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data |

| ¹H NMR | Due to the trans-diaxial arrangement of the protons on the cyclohexane rings, complex multiplets are expected in the aliphatic region (δ 0.8-2.0 ppm). The proton attached to the carbon bearing the hydroxyl group would likely appear as a multiplet around δ 3.5-4.0 ppm. |

| ¹³C NMR | Signals for the propyl group carbons would be expected at the higher field (upfield), while the carbons of the cyclohexane rings would appear in the range of δ 25-45 ppm. The carbon atom attached to the hydroxyl group would be deshielded and appear further downfield, typically in the range of δ 65-75 ppm. |

| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching vibrations of the cyclohexane and propyl groups would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would be expected around 1000-1200 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z = 224. Fragmentation would likely involve the loss of water (M-18) and cleavage of the propyl group or the bicyclohexyl ring system. |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been described, primarily in patent literature. Below are generalized experimental protocols based on these descriptions.

Method 1: Catalytic Hydrogenation of an Aromatic Precursor

This method involves a multi-step synthesis starting from biphenyl.[9]

Experimental Protocol:

-

Friedel-Crafts Acylation: Biphenyl is acylated with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group.

-

Friedel-Crafts Alkylation: The acylated biphenyl is then alkylated.

-

Reduction: The resulting ketone is reduced to the corresponding alkyl biphenyl.

-

Oxidation and Acidification: The alkyl biphenyl is oxidized and then acidified to yield a 4-(4'-alkylphenyl)phenol.

-

Catalytic Hydrogenation: The phenolic derivative is hydrogenated under high pressure using a catalyst such as Raney Nickel or Palladium on carbon to reduce the aromatic rings to cyclohexane rings, yielding the final product. The reaction is typically carried out in a solvent like ethanol.[9]

Method 2: Reduction of a Carboxylic Acid Derivative

This approach starts from a carboxylic acid precursor.[10]

Experimental Protocol:

-

Reduction of Carboxylic Acid: trans-4-(trans-4'-alkyl cyclohexyl) cyclohexyl carboxylic acid is reduced using a borohydride reagent (e.g., sodium borohydride) to form the corresponding alcohol, trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanemethanol.[10]

-

Further synthetic steps would be required to convert the hydroxymethyl group to a hydroxyl group directly on the cyclohexane ring.

Role in Liquid Crystal Displays (LCDs)

This compound is a crucial building block in the synthesis of more complex liquid crystal molecules.[1][2] Its rigid, rod-like structure contributes to the formation of the liquid crystalline phase (mesophase), which is an intermediate state of matter between a crystalline solid and an isotropic liquid.[1][11] The hydroxyl group provides a reactive site for further chemical modifications, allowing for the attachment of other molecular fragments to tailor the final properties of the liquid crystal, such as its clearing point, viscosity, and dielectric anisotropy.[2]

Logical Workflow: From Synthesis to Application

Given the absence of this compound in biological signaling, the following diagram illustrates the logical workflow from its synthesis to its application as a liquid crystal intermediate.

Caption: Synthesis and application workflow of this compound.

Safety and Handling

This compound requires careful handling in a well-ventilated area.[5] Personal protective equipment, including gloves, safety glasses, and a dust respirator, should be used.[5] It should be stored in a cool, dark place away from oxidizing agents.[5] In case of fire, dry chemical, foam, water spray, or carbon dioxide extinguishers are suitable.[5]

Table 3: Hazard Information

| Hazard | Description | Source(s) |

| GHS Pictogram | Irritant | [5] |

| Hazard Statements | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |

| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [5] |

Conclusion

This compound is a specialized chemical intermediate with a well-defined role in the field of materials science, particularly in the production of liquid crystals for display technologies. Its synthesis involves multi-step chemical processes, and its high purity is critical for its application. While devoid of any known biological activity or role in signaling pathways, its contribution to the advancement of electronic displays is significant. This guide provides a foundational understanding of its key technical aspects for researchers and professionals in relevant fields.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 82832-72-2 | TCI AMERICA [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. Trans-4-(trans-4-propylcyclohexyl)cyclohexanol_Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 8. 82832-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

- 10. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol chemical and physical properties

An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Authored by: Gemini

Publication Date: December 29, 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No. 82832-72-2). Primarily utilized as a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals, this compound's unique molecular structure imparts desirable properties such as thermal stability and specific mesomorphic behavior. This document consolidates available data on its physicochemical characteristics, outlines experimental methodologies for its analysis and synthesis, and employs visualizations to illustrate key processes and relationships for researchers, scientists, and professionals in material science and organic chemistry.

Introduction

This compound is a specialized organic compound recognized for its role as a fundamental building block in the field of material science.[1] Its rigid bicyclohexyl core, combined with a flexible propyl chain and a polar hydroxyl group, provides a unique molecular architecture. This structure is particularly advantageous for the synthesis of liquid crystals, where it influences critical performance characteristics like contrast ratios, response times, and viewing angles in electronic displays.[1] Beyond liquid crystals, its robust structure makes it a valuable intermediate for various advanced materials where thermal stability and specific optical properties are required.[1] This guide serves as a technical resource, summarizing the core properties and experimental knowledge base for this compound.

Chemical and Physical Properties

The properties of this compound are well-documented across various chemical suppliers and databases. The compound is a white, solid material at room temperature, a characteristic that, along with its high purity, is essential for its applications.[1][2]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 82832-72-2 | [1][2][3] |

| Molecular Formula | C₁₅H₂₈O | [2][3][4] |

| Molecular Weight | 224.38 g/mol | [3][4] |

| Appearance | White solid; White to light yellow powder/crystal | [1][2] |

| Synonyms | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-ol; [1,1′-Bicyclohexyl]-4-ol, 4′-propyl-, (trans,trans)-; 3HHE | [3][4] |

| InChIKey | DFXWFFHIZJDOFZ-KTSLABGINA-N | [3] |

| Purity | >97% (GC); >98.0% (GC) | [1][2] |

Physicochemical Data

| Property | Value | Conditions | Reference(s) |

| Melting Point | 124 °C | Not specified | [2][4] |

| 122.0 to 126.0 °C | Not specified | ||

| Boiling Point | 317.6 °C | at 760 mmHg | [3][5] |

| Density | 0.944 g/cm³ | Not specified | [3][5] |

| Flash Point | 133.5 °C | Not specified | [3][5] |

| Refractive Index | 1.491 | Not specified | [3][5] |

| Polar Surface Area (PSA) | 20.2 Ų | [3] | |

| LogP (XLogP3) | 5.1 | [3] |

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published in academic literature. However, information from technical data sheets and related syntheses allows for the description of standard methodologies.

Purity Determination by Gas Chromatography (GC)

The purity of this compound is consistently reported as being determined by Gas Chromatography (GC).[1][2] While the exact parameters for this specific compound are not provided, a standard protocol for a structurally similar analyte, 4-propylcyclohexanol, can be adapted.

-

Instrumentation: Agilent 7820 Gas Chromatograph (or equivalent) equipped with a Flame Ionization Detector (FID).[6]

-

Column: HP-5 capillary column (30 m × 0.25 mm × 0.25 μm) or similar non-polar column suitable for separating cyclic alcohols.[6]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program:

-

Injector and Detector Temperature: Typically set 20-50 °C higher than the maximum oven temperature (e.g., 280-300 °C).

-

Sample Preparation: The solid sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) before injection.

Synthesis Pathway

A novel synthesis for the aldehyde precursor of this alcohol has been described, which can be logically extended to the synthesis of the final alcohol product. The process begins with the corresponding carboxylic acid.

The proposed multi-step synthesis involves:

-

Acylation: The starting material, cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid, is converted to its carbonyl chloride derivative.[7]

-

Hydrogenation (Rosenmund Reduction): The carbonyl chloride is then hydrogenated in the presence of a palladium on calcium carbonate (Pd/CaCO₃) catalyst to yield the aldehyde.[7]

-

Isomerization: The resulting cis/trans aldehyde mixture is isomerized using a base like potassium hydroxide (KOH) in methanol and dichloromethane to yield the desired trans-isomer.[7]

-

Reduction (Final Step): The purified trans-aldehyde would then be reduced to the target alcohol, this compound, using a standard reducing agent such as sodium borohydride (NaBH₄).

The workflow for this synthesis is visualized below.

Caption: Proposed synthesis workflow for this compound.

Applications and Structure-Property Relationships

The primary application of this compound is as an intermediate for liquid crystals.[1] Its molecular structure is directly responsible for its utility in this domain. There is no significant evidence in the public domain to suggest its use in drug development or other biological applications.

The key structural features and their influence on the material's properties are outlined below.

Caption: Relationship between molecular structure, properties, and application.

Safety and Handling

According to GHS classifications, the compound may cause long-lasting harmful effects to aquatic life (H413).[3] Therefore, release to the environment should be avoided (P273).[3] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn during handling. The material should be disposed of at an appropriate treatment and disposal facility in accordance with local regulations.[3] Storage in a cool, dark place is recommended.

Conclusion

This compound is a well-characterized compound with a specific and critical role in material science, particularly as a precursor to liquid crystals. Its chemical and physical properties, stemming directly from its unique bicyclohexyl structure, are well-suited for creating materials that require high purity and thermal stability. While detailed academic studies on its reaction kinetics or advanced characterization are sparse, the available data provides a solid foundation for its application in organic synthesis and materials research. This guide has consolidated this foundational knowledge to support the work of researchers and professionals in the field.

References

An In-depth Technical Guide on (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol. The information is intended for researchers, scientists, and drug development professionals working with this and related bicyclohexyl derivatives.

Molecular Structure and Identifiers

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is a saturated bicyclic alcohol. The 'trans,trans' designation refers to the stereochemistry at the 1, 1', 4, and 4' positions of the bicyclohexyl ring system, indicating that the substituents are on opposite sides of the respective rings, leading to a more linear and rigid molecular structure.

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 82832-72-2 |

| Molecular Formula | C₁₅H₂₈O |

| SMILES | CCC[C@H]1CC--INVALID-LINK--CC2">C@HCC1 |

| InChI | InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3/t12-,13-,14-,15- |

Physicochemical Properties

Publicly available data on the physicochemical properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is limited. The following table summarizes the available information.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molar Mass | 224.38 g/mol | Calculated |

| Density | 0.944 ± 0.06 g/cm³ | Predicted |

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (δ 0.8-2.0 ppm) due to the numerous overlapping signals from the cyclohexyl protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.0 ppm. The propyl group would show a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the two methylene groups (CH₂).

-

¹³C NMR: The carbon NMR spectrum would show multiple signals in the aliphatic region (δ 20-50 ppm) corresponding to the carbons of the two cyclohexane rings and the propyl group. The carbon attached to the hydroxyl group would be downfield, likely in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. C-O stretching is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 224. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z 206 is also expected. Fragmentation of the bicyclohexyl ring system would lead to a series of characteristic peaks.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is not publicly documented. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies for similar bicyclohexyl derivatives. A common approach involves the catalytic hydrogenation of a corresponding biphenyl precursor.

Caption: Proposed General Synthesis Workflow

General Experimental Protocol (Hypothetical):

-

Preparation of the Catalyst: A suitable catalyst, such as Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂), is suspended in a solvent like ethanol or acetic acid in a high-pressure hydrogenation vessel.

-

Reaction Setup: The starting material, 4'-Propyl-[1,1'-biphenyl]-4-ol, is dissolved in the same solvent and added to the vessel.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under elevated hydrogen pressure (e.g., 50-100 atm) and temperature (e.g., 100-150 °C) for a sufficient period (typically several hours to days) to ensure complete saturation of both aromatic rings.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product, a mixture of stereoisomers, is purified by column chromatography or recrystallization to isolate the desired (trans,trans) isomer.

Note: The specific reaction conditions, including catalyst choice, solvent, temperature, pressure, and reaction time, would need to be optimized to maximize the yield and stereoselectivity for the (trans,trans) isomer.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol. Research into the biological effects of this specific compound appears to be limited.

Applications

Given its rigid, elongated structure, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol and its derivatives are likely to be of interest in the field of materials science, particularly in the development of liquid crystals. The bicyclohexyl core is a common motif in liquid crystal molecules due to its ability to promote the formation of mesophases. The terminal propyl and hydroxyl groups can be further modified to tune the liquid crystalline properties.

Conclusion

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol is a well-defined chemical entity with potential applications in materials science. However, a comprehensive understanding of its properties is hampered by the scarcity of publicly available experimental data. Further research is needed to fully characterize its spectroscopic properties, develop optimized synthetic protocols, and explore its potential biological activities. This guide provides a summary of the currently known information and a framework for future investigations into this compound.

A Technical Guide to the Spectroscopic Characterization of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for trans-4-(trans-4-propylcyclohexyl)cyclohexanol (CAS No: 82832-72-2). Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles and analyzes data from closely related analogs to predict its characteristic spectroscopic features. This approach allows for a robust estimation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OH | 1.0 - 3.0 | Broad Singlet | Chemical shift is dependent on concentration and solvent. |

| CH-OH | 3.4 - 4.0 | Multiplet | The axial proton is expected to be a broad multiplet. |

| Cyclohexyl CH | 0.8 - 2.0 | Multiplets | Complex overlapping signals from the two cyclohexyl rings. |

| Propyl CH₂ | 1.2 - 1.4 | Multiplet | |

| Propyl CH₃ | 0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C-OH | 68 - 72 | |

| Cyclohexyl CH | 25 - 45 | Multiple overlapping signals are expected. |

| Propyl CH₂ | ~20, ~38 | |

| Propyl CH₃ | ~14 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Broadness is due to hydrogen bonding. |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | |

| C-O Stretch | 1000 - 1260 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data

| Fragmentation | Predicted m/z | Notes |

| [M]+ | 224 | Molecular ion peak. |

| [M-H₂O]+ | 206 | Loss of water is a common fragmentation for alcohols. |

| Further Fragmentation | Various | Complex fragmentation pattern of the bicyclohexylpropyl skeleton. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually collected over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction.

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document collates available data on its chemical and physical properties, safety information, and handling procedures. Due to a notable lack of specific experimental toxicological data for this compound, this guide also highlights data gaps to inform future research and safety assessments.

Chemical Identification and Properties

This compound is a bicyclic organic compound notable for its use as a building block in the manufacture of liquid crystals, contributing to their desired mesomorphic properties.[1] Its specific stereochemistry is crucial for the performance of the final materials.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 82832-72-2[2][3] |

| Molecular Formula | C₁₅H₂₈O[2][] |

| Molecular Weight | 224.38 g/mol [] |

| Synonyms | (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-ol, 4-(4-propylcyclohexyl)cyclohexan-1-ol[] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to pale yellow powder or solid[2][] |

| Melting Point | 122.0 to 126.0 °C[3] |

| Boiling Point | 317.6°C at 760 mmHg |

| Density | 0.944 g/cm³ |

| Purity | >98% (by GC)[2][3] |

Hazard Identification and Safety

The available safety data for this compound is limited. The primary identified hazard relates to its potential environmental impact.

Hazard Statement:

-

H413: May cause long lasting harmful effects to aquatic life.

Precautionary Statement:

-

P273: Avoid release to the environment.

A comprehensive toxicological profile for this compound is not available in the public domain. Most safety data sheets indicate "No data available" for key endpoints such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[5]

References

Solubility Profile of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of liquid crystals and other advanced materials. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the compound's molecular structure and offers a detailed, generalized experimental protocol for its determination in common laboratory solvents. This guide is intended to be a valuable resource for researchers and professionals working with this and structurally similar compounds, enabling them to design and execute solubility studies effectively.

Introduction

This compound (CAS No. 82832-72-2) is a white, solid organic compound with a molecular weight of 224.39 g/mol . Its structure, consisting of two cyclohexane rings in a trans configuration with a propyl group and a hydroxyl group, imparts a largely non-polar character to the molecule. This hydrophobicity is a defining feature of its physical properties and is crucial for its application in the manufacturing of liquid crystals. Understanding the solubility of this compound in various solvents is essential for its synthesis, purification, and formulation in various applications.

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit low solubility in polar solvents such as water and higher solubility in non-polar and weakly polar organic solvents. The presence of the hydroxyl (-OH) group provides a site for hydrogen bonding, which may allow for limited solubility in some polar aprotic solvents. However, the large, non-polar bicyclohexylpropyl backbone is the dominant structural feature, suggesting that the compound will be most soluble in solvents with low polarity.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Polar Protic Solvents | |||||

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Polar Aprotic Solvents | |||||

| Acetone | |||||

| Tetrahydrofuran (THF) | |||||

| Dichloromethane (DCM) | |||||

| Non-Polar Solvents | |||||

| Hexane | |||||

| Toluene | |||||

| Diethyl Ether |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted "flask method" for determining the solubility of substances.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial or flask. The excess solid should be clearly visible.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can determine the time required to achieve saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter for organic solvents).

-

Dilute the collected sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.3. Experimental Workflow Diagram

Physicochemical Properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of the chemical compound trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. The information herein is compiled from various chemical data sources and is supplemented with standardized experimental protocols for the determination of these key physical properties.

Compound Identification

-

Chemical Name: this compound

-

Molecular Formula: C₁₅H₂₈O

-

Molecular Weight: 224.38 g/mol

Physicochemical Data

The melting and boiling points are critical parameters in the characterization of a chemical substance, influencing its storage, handling, and application. The available data for this compound is summarized below.

| Property | Value | Conditions |

| Melting Point | 124 °C | Not specified |

| Boiling Point | 317.6 °C | at 760 mmHg |

Note: One source indicates the boiling point is a predicted value with a range of ± 10.0 °C.[5] A safety data sheet for the compound stated "No data available" for the boiling point.

Experimental Protocols

The following are generalized, standardized protocols for the determination of melting and boiling points, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point Determination (Capillary Method)

This method is based on the principle of visually observing the phase transition of a substance from solid to liquid as it is heated. The capillary method is a widely accepted standard technique.[6][7]

Apparatus:

-

Melting point apparatus with a heated block or bath

-

Calibrated thermometer or temperature sensor

-

Glass capillary tubes (thin-walled)

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: The sample should be thoroughly dried and, if necessary, ground to a fine powder.[8]

-

Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube, which is then tapped gently to compact the sample at the bottom.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

For an accurate measurement, the determination is repeated with a slower heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Ebulliometer Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The ebulliometer method is a standard technique for this determination.

Apparatus:

-

Ebulliometer (a device specifically designed for boiling point measurement)

-

Calibrated thermometer or temperature sensor

-

Heating mantle or other suitable heat source

Procedure:

-

Apparatus Setup: The liquid sample is placed in the ebulliometer.

-

Heating: The sample is heated, and the temperature is monitored.

-

Equilibrium: The temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature remains constant during boiling) is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the measurement, and the boiling point can be corrected to standard atmospheric pressure (760 mmHg) if necessary.

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination and verification of the physicochemical properties of a chemical compound.

Caption: A logical workflow for the characterization of a chemical compound's physicochemical properties.

References

An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

This technical guide provides a comprehensive overview of trans-4-(trans-4-propylcyclohexyl)cyclohexanol, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and characterization.

Physicochemical Properties

This compound is a white crystalline solid or a colorless transparent liquid, depending on its purity and the ambient temperature.[1][2] Its core structure, consisting of two trans-substituted cyclohexane rings, imparts a rigid and linear molecular geometry, which is a crucial characteristic for its application in liquid crystal technologies.[3]

Below is a summary of its key physicochemical properties compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 82832-72-2 | [1][2] |

| Molecular Formula | C₁₅H₂₈O | [2] |

| Molecular Weight | 224.39 g/mol | [2] |

| Appearance | White to light yellow powder/crystal or colorless transparent liquid | [1][3] |

| Purity | ≥98.0% (GC) to ≥99.50% | [1][2][3] |

| Melting Point | 122.0 to 126.0 °C | [3] |

Synthesis and Experimental Protocols

An alternative, multi-step synthesis starting from biphenyl has also been described, which results in a cis/trans mixture of 4-(4'-propylcyclohexyl)cyclohexanol that requires further purification.[5]

Proposed Experimental Protocol: Stereoselective Reduction of 4-(trans-4-propylcyclohexyl)cyclohexanone

This proposed protocol is based on the highly selective reduction of 4-substituted cyclohexanones to their corresponding trans-alcohols using a reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Materials:

-

4-(trans-4-propylcyclohexyl)cyclohexanone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (10% aqueous solution)

-

Anhydrous magnesium sulfate

-

Petroleum ether (or other suitable recrystallization solvent)

Procedure:

-

Reaction Setup: A solution of 4-(trans-4-propylcyclohexyl)cyclohexanone in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Reduction: A solution of lithium aluminum hydride in anhydrous diethyl ether is carefully added dropwise to the ketone solution while maintaining a gentle reflux. The reaction mixture is then refluxed for an additional 2-3 hours to ensure complete reduction.

-

Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential addition of water and a 10% aqueous solution of sulfuric acid.

-

Extraction: The ethereal layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined organic extracts are washed with water until neutral.

-

Drying and Solvent Removal: The combined ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pure this compound.[4]

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 70-90%.

Synthesis Workflow Diagram

Caption: Proposed experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexyl protons. Key diagnostic signals would include the proton on the carbon bearing the hydroxyl group and the terminal methyl protons of the propyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~3.5 - 3.6 | m | CH-OH | The proton on the carbon attached to the hydroxyl group is expected to be deshielded. |

| ~0.8 - 2.0 | m | Cyclohexyl and Propyl CH, CH₂ | The numerous protons on the two cyclohexane rings and the propyl chain will result in a complex multiplet in the upfield region. |

| ~0.9 | t | -CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain is expected to appear as a triplet. |

| Variable | s (broad) | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |

Predicted IR Spectral Data

The IR spectrum will be dominated by C-H stretching and bending vibrations. The key diagnostic peak will be the O-H stretch from the alcohol functional group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3600 - 3200 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl group in an alcohol. |

| ~2960 - 2850 | Strong | C-H stretch | Aliphatic C-H stretching from the cyclohexane and propyl groups. |

| ~1450 | Medium | C-H bend | Aliphatic C-H bending vibrations. |

| ~1100 - 1000 | Medium | C-O stretch | Characteristic of the C-O single bond in a secondary alcohol. |

Rationale for Predicted Spectroscopic Data

Caption: Derivation of predicted spectroscopic data from known analogues.

Applications

The primary application of this compound is as a crucial building block in the synthesis of liquid crystal monomers.[1][3] The rigid dicyclohexyl core and the terminal propyl and hydroxyl groups allow for further chemical modification to produce molecules with specific mesomorphic properties required for advanced liquid crystal displays (LCDs).[3] Its incorporation into liquid crystal mixtures can influence key performance characteristics such as clearing point, viscosity, and dielectric anisotropy.

Conclusion

This compound is a well-defined chemical entity with significant importance in the field of material science, particularly for the development of liquid crystals. While detailed experimental protocols and specific spectroscopic data are not widely published, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthesis via stereoselective reduction of the corresponding ketone offers a viable route for its preparation. Further empirical studies are warranted to fully characterize this compound and optimize its synthesis for various applications.

References

- 1. Trans-4-(trans-4-propylcyclohexyl)cyclohexanol_Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 82832-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

Navigating the Supply and Synthesis of a Key Medicinal Chemistry Scaffold: A Technical Guide to High-Purity trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

For researchers, scientists, and drug development professionals, the procurement of high-purity, structurally precise building blocks is a critical starting point for innovation. Among the scaffolds gaining traction in medicinal chemistry is the bicyclohexyl motif, valued for its rigid, three-dimensional structure that can serve as a non-aromatic bioisostere for phenyl rings, potentially improving physicochemical properties of drug candidates. This in-depth guide focuses on a key exemplar of this class, trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, providing a comprehensive overview of its commercial availability, detailed synthetic protocols, and its broader context within drug discovery.

The bicyclohexyl core offers a distinct advantage in drug design by providing a saturated, lipophilic scaffold that can orient substituents in well-defined spatial arrangements. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, moving away from flat, aromatic structures can improve metabolic stability and reduce potential toxicity associated with aromatic moieties.

Commercial Availability of High-Purity this compound

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from various commercial vendors to facilitate procurement.

| Supplier | Product Number | Purity | Available Quantities | CAS Number | Additional Notes |

| TCI America | P2434 | >98.0% (GC)[1] | 1g, 5g[1] | 82832-72-2[1] | White to light yellow powder/crystal.[1] |

| Yantai Xianhua Technology Group | - | ≥99.50% | Inquiry | 82832-72-2 | Colorless transparent liquid; also noted as a liquid crystal monomer. |

| NINGBO INNO PHARMCHEM CO.,LTD. | - | >97% (GC)[2] | Inquiry | 82832-72-2[2] | White solid appearance.[2] |

| BOC Sciences | 82832-72-2 | >98% by GC | Inquiry | 82832-72-2 | White to pale yellow powder. |

| Global Suppliers (via ChemicalBook) | - | Varies | Varies | 82832-72-2[3] | A comprehensive list of global suppliers is available.[3] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. The following protocol is a composite based on patented synthetic routes and established chemical transformations, providing a detailed methodology for laboratory-scale preparation.

I. Synthesis of 4-(4'-Propylcyclohexyl)cyclohexanone

This synthesis can be approached via the hydrogenation of a biphenyl precursor followed by oxidation.

Step 1: Friedel-Crafts Acylation of Biphenyl

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add biphenyl.

-

Cool the mixture in an ice bath and slowly add propionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-propionylbiphenyl.

Step 2: Catalytic Hydrogenation of 4-Propionylbiphenyl

-

In a high-pressure reactor, dissolve the 4-propionylbiphenyl in a suitable solvent such as ethanol or a mixture of toluene and ethanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Rhodium on alumina.

-

Pressurize the reactor with hydrogen gas (e.g., 8-10 MPa) and heat to a specified temperature (e.g., 100-150°C).

-

Maintain the reaction under these conditions for several hours until hydrogen uptake ceases.

-

After cooling and venting the reactor, filter off the catalyst.

-

Concentrate the filtrate to obtain the crude 4-(4'-propylcyclohexyl)cyclohexanol.

Step 3: Oxidation to 4-(4'-Propylcyclohexyl)cyclohexanone

-

Dissolve the crude 4-(4'-propylcyclohexyl)cyclohexanol in a suitable solvent like N-methylpyrrolidinone.

-

Add a catalytic system, for instance, sodium tungstate dihydrate and phosphotungstic acid.

-

Slowly add hydrogen peroxide as the oxidant.

-

Heat the reaction mixture and monitor for completion.

-

Upon completion, the product can be isolated by extraction and purified by chromatography or recrystallization to yield 4-(4'-propylcyclohexyl)cyclohexanone.

II. Stereoselective Reduction to this compound

The final step involves the reduction of the ketone to the desired trans-alcohol.

-

Dissolve the 4-(4'-propylcyclohexyl)cyclohexanone in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran.

-

To achieve high stereoselectivity for the trans isomer, a "mixed hydride" reagent can be prepared by reacting lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) in ether.

-

Slowly add the ketone solution to the stirred "mixed hydride" solution, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.

-

Cool the reaction in an ice bath and carefully quench by the sequential addition of water and then a dilute acid (e.g., 10% sulfuric acid).

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) to yield high-purity this compound.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key stages in the synthesis of this compound.

The Role of Bicyclohexyl Scaffolds in Drug Discovery

While this compound may not have a directly reported biological activity in the public domain, its core structure is of significant interest to medicinal chemists. The cyclohexyl fragment is a prevalent motif in both natural and synthetic drugs. It can serve as a bioisostere for other chemical groups, such as a t-butyl group or a phenyl ring, offering a three-dimensional structure that can enhance interactions with protein binding pockets.

The rigid nature of the bicyclohexyl system, compared to a more flexible alkyl chain, reduces the entropic penalty upon binding to a target, which can lead to improved affinity. This conformational restriction is a well-established strategy in medicinal chemistry to enhance potency and selectivity.[4] For instance, compounds containing cyclohexyl substituents have been investigated for anti-inflammatory activity.[5]

The utility of such scaffolds lies in their role as building blocks. The hydroxyl group on this compound provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores. This enables the exploration of the surrounding chemical space and the optimization of interactions with a biological target. The propyl group provides a lipophilic tail that can be tailored to fit into hydrophobic pockets of a protein.

References

- 1. This compound | 82832-72-2 | TCI AMERICA [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 82832-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclohexyl analogues of some antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted thermochemical properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. Due to the limited availability of specific experimental data for this compound, this guide also outlines detailed, generalized experimental protocols for the determination of key thermochemical parameters. This information is intended to support research, development, and application of this and structurally related compounds.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various physical states and for designing experimental procedures.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O | [1][2] |

| Molecular Weight | 224.38 g/mol | [1][2] |

| CAS Number | 82832-72-2 | [1][2] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 122.0 - 126.0 °C | [2][3] |

| Boiling Point (Predicted) | 317.6 ± 10.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 0.944 ± 0.06 g/cm³ | [1][4] |

| Flash Point | 133.5 °C | [1] |

| Refractive Index | 1.491 | [1] |

| Purity | >98.0% (GC) | [2][3] |

Thermochemical Properties

Table 2: Thermochemical Data for Bicyclohexyl (CAS 92-51-3)

| Property | Value | Units | Source |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -7593.1 | kJ/mol | [5] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -239.3 | kJ/mol | [4] |

| Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid) | -292.8 | kJ/mol | [4] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 53.5 | kJ/mol | [4] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 6.78 | kJ/mol | [4] |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like this compound.

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

References

Unveiling the Structural Potential of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical and structural properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document provides a detailed overview of its known properties, a plausible synthesis route, and a standardized methodology for its potential crystallographic analysis.

Compound Properties

This compound is a bifunctional organic compound notable for its rigid bicyclohexyl core. This structural motif is of significant interest in materials science, particularly in the development of liquid crystals, and potentially as a scaffold in medicinal chemistry. A summary of its known physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 82832-72-2 |

| Molecular Formula | C₁₅H₂₈O |

| Molecular Weight | 224.38 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 124 °C |

| Boiling Point (Predicted) | 317.6 ± 10.0 °C |

| Density (Predicted) | 0.944 ± 0.06 g/cm³ |

| Purity (Typical) | >98.0% (GC) |

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the stereoselective reduction of the corresponding ketone, 4-(trans-4-propylcyclohexyl)cyclohexanone. The trans isomer of the alcohol is generally favored when using sterically hindered reducing agents or through thermodynamic control. A general protocol is outlined below.

Materials:

-

4-(trans-4-Propylcyclohexyl)cyclohexanone

-

Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 4-(trans-4-propylcyclohexyl)cyclohexanone (1.0 eq) dissolved in anhydrous THF under an inert atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: L-Selectride® (1.1 eq, 1.0 M solution in THF) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The bulky nature of L-Selectride® favors equatorial attack on the cyclohexanone ring, leading to the formation of the trans-alcohol.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Single-Crystal Growth for X-ray Diffraction

Obtaining a high-quality single crystal is a critical prerequisite for X-ray crystal structure determination.[1][2] Several methods can be employed for the crystallization of small organic molecules.

Methods:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at room temperature.[3]

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[4]

-

Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

The following is a general protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions, with no visible cracks or defects) is selected under a microscope.[5] The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6][7]

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: General workflow for crystal structure determination.

References

- 1. sptlabtech.com [sptlabtech.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Use of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Liquid Crystal Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-4-(trans-4-propylcyclohexyl)cyclohexanol is a pivotal intermediate in the synthesis of high-performance liquid crystals (LCs). Its rigid bicyclohexyl core, combined with a terminal propyl chain, provides a desirable molecular architecture for creating mesogenic materials. The hydroxyl group serves as a versatile anchor for introducing various functional groups, allowing for the fine-tuning of the resulting liquid crystal's physical and electro-optical properties. These properties, including a broad nematic range, low viscosity, and high clearing points, are critical for applications in advanced display technologies and other optoelectronic devices.[1]

This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals utilizing this compound as a key building block. The primary synthetic strategy focuses on the esterification of the hydroxyl group to form liquid crystalline esters.

Data Presentation

The mesomorphic properties of liquid crystals are highly dependent on their molecular structure. The following table summarizes the phase transition temperatures for a homologous series of 4-(trans-4'-n-alkylcyclohexyl)isothiocyanatobenzenes, which are structurally related to the compounds synthesized from this compound and demonstrate the effect of alkyl chain length on the mesomorphic behavior.

| Alkyl Group (n) | Melting Point (°C) | Nematic to Isotropic Transition (Clearing Point) (°C) |

| 1 | 55.0 | 65.5 |

| 2 | 42.0 | 78.0 |

| 3 | 48.0 | 80.5 |

| 4 | 34.0 | 89.0 |

| 5 | 42.5 | 92.5 |

| 6 | 30.5 | 88.5 |

| 7 | 44.5 | 92.0 |

Data is representative of a homologous series of related liquid crystals to illustrate structure-property relationships.

Experimental Protocols

The synthesis of liquid crystalline esters from this compound is typically achieved through well-established esterification methods. Below are two detailed protocols for the synthesis of a representative liquid crystal, 4-(trans-4-propylcyclohexyl)cyclohexyl 4-cyanobenzoate.

Protocol 1: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding under mild conditions.

Materials:

-

This compound

-

4-Cyanobenzoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 4-cyanobenzoic acid (1.1 eq) in anhydrous dichloromethane.

-

Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir until all solids are dissolved.

-

Coupling Reaction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of DCC (1.2 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystalline ester.

Protocol 2: Mitsunobu Reaction

This reaction offers an alternative route, particularly useful for substrates that are sensitive to the conditions of other esterification methods. It proceeds with an inversion of stereochemistry at the alcohol carbon.

Materials:

-

This compound

-

4-Cyanobenzoic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-cyanobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.

-

Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

-

Extraction and Washing: Dissolve the residue in DCM and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired ester.

Visualizations

Caption: Synthesis pathways for a liquid crystal.

Caption: General experimental workflow.

References

The Pivotal Role of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Advanced Liquid Crystal Formulations

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: In the landscape of materials science and optoelectronics, trans-4-(trans-4-propylcyclohexyl)cyclohexanol stands out as a critical intermediate in the synthesis of high-performance liquid crystals. Its unique molecular architecture, featuring two saturated cyclohexane rings in a trans-configuration, imparts desirable properties to liquid crystal mixtures, making it a cornerstone for the development of advanced liquid crystal displays (LCDs) and other photonic devices. This document provides a comprehensive overview of its properties, detailed protocols for its synthesis and characterization, and its application in liquid crystal formulations.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its rigid bicyclohexyl core structure is fundamental to the formation of stable mesophases in liquid crystal mixtures.[1][2] The terminal propyl group provides the necessary molecular asymmetry, while the hydroxyl group serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of liquid crystal molecules with tailored properties.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 82832-72-2[1] |

| Molecular Formula | C15H28O[1] |

| Molecular Weight | 224.39 g/mol [1] |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 122.0 to 126.0 °C |

| Boiling Point | 317.6 °C at 760 mmHg[3] |

| Density | 0.944 g/cm³[3] |

| Purity | >98.0% (GC)[1] |

| Solubility | Soluble in organic solvents such as ethanol and toluene. |

Role as a Liquid Crystal Intermediate

The primary application of this compound is as a foundational building block for calamitic (rod-shaped) liquid crystals.[2] The trans-bicyclohexyl core contributes to a high clearing point, low viscosity, and good thermal and photochemical stability in the final liquid crystal mixture. These properties are crucial for the performance of LCDs, influencing parameters such as response time, contrast ratio, and viewing angle.[2]

The hydroxyl group allows for the attachment of various mesogenic cores and terminal groups through esterification or etherification reactions. This versatility enables the synthesis of liquid crystals with a wide range of dielectric anisotropies (Δε) and birefringences (Δn), which are critical for different display modes.

Caption: Role of the intermediate in LC synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is a representative synthesis based on the catalytic hydrogenation of a phenolic precursor, a common route for producing saturated bicyclohexyl compounds.

Materials:

-

4-(4'-propylphenyl)phenol

-

Rhodium on silica (Rh/SiO₂) catalyst

-

Ethanol

-

Hydrogen gas

-

High-pressure reactor

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a high-pressure reactor, combine 4-(4'-propylphenyl)phenol, a catalytic amount of Rh/SiO₂, and ethanol as the solvent.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to approximately 5 MPa.

-

Heat the reaction mixture to 80°C while stirring.

-

Maintain these conditions for 5 hours or until hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.

Caption: Synthesis of the target compound.

Characterization Protocols

3.2.1. Purity and Structural Confirmation:

-

Gas Chromatography (GC): Determine the purity of the synthesized compound. A purity of >98% is generally required for liquid crystal applications.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure and the trans,trans stereochemistry of the cyclohexyl rings.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups, particularly the O-H stretch of the alcohol.

3.2.2. Thermal Analysis:

-